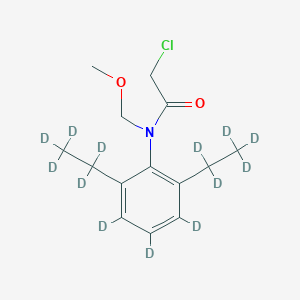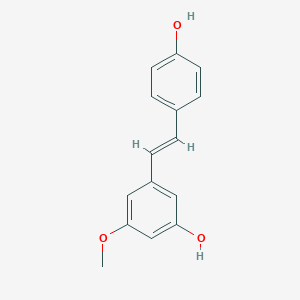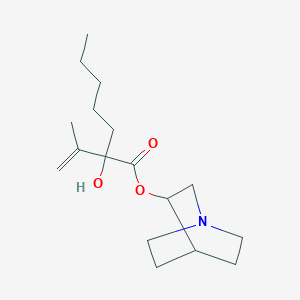
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester, commonly known as Talsaclidine, is a muscarinic agonist that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound was first synthesized in the 1980s and has since been the subject of numerous research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
Talsaclidine acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of the muscarinic acetylcholine receptor. By binding to these receptors, Talsaclidine can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Talsaclidine can modulate dopamine release in the brain, which may contribute to its antipsychotic effects.
Biochemische Und Physiologische Effekte
Talsaclidine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine release in the brain, modulation of dopamine release, and a reduction in oxidative stress and inflammation. Additionally, Talsaclidine has been shown to have neuroprotective effects, which may contribute to its potential therapeutic benefits in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Talsaclidine has several advantages as a research tool, including its high potency and selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on Talsaclidine, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials to evaluate its potential therapeutic benefits in humans. Additionally, there is a need for further research to investigate the potential side effects and toxicity of Talsaclidine, as well as its potential interactions with other drugs. Overall, Talsaclidine represents a promising research tool and potential therapeutic agent for neurological disorders, and further research in this area is warranted.
Synthesemethoden
Talsaclidine can be synthesized using a variety of methods, including the reaction of heptanoic acid with 3-quinuclidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, it can be prepared by reacting 2-hydroxy-2-isopropentylbutyric acid with 3-quinuclidinylamine in the presence of a coupling agent. Both of these methods have been used successfully to produce high yields of pure Talsaclidine.
Wissenschaftliche Forschungsanwendungen
Talsaclidine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research studies have shown that Talsaclidine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, Talsaclidine has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
Eigenschaften
CAS-Nummer |
101913-73-9 |
|---|---|
Produktname |
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester |
Molekularformel |
C17H29NO3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3 |
InChI-Schlüssel |
PEBZLKBQSSWGNN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Kanonische SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Synonyme |
HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



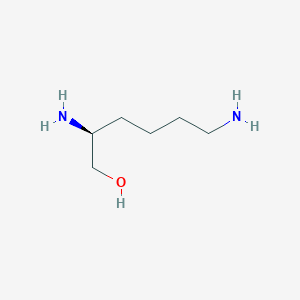
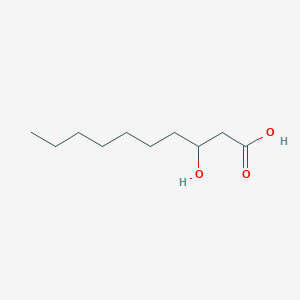
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
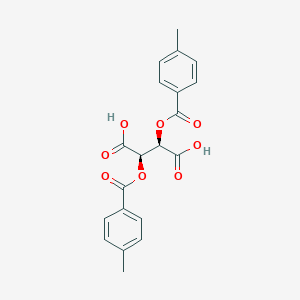
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
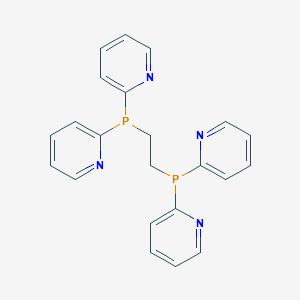
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
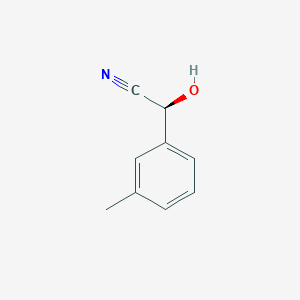
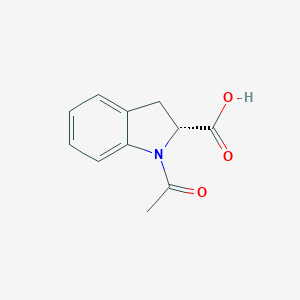
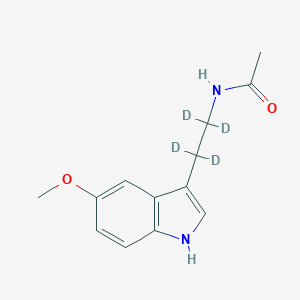
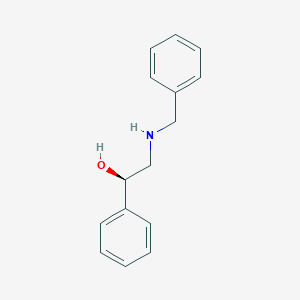
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
